molecular formula C14H11F2NO2 B1400418 Methyl 2-(3,4-difluorobenzyl)isonicotinate CAS No. 1251845-01-8

Methyl 2-(3,4-difluorobenzyl)isonicotinate

Cat. No.: B1400418
CAS No.: 1251845-01-8
M. Wt: 263.24 g/mol
InChI Key: HLDXMPBZEDBCFG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorobenzyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid moiety, with a 3,4-difluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired methyl ester. The 3,4-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where 3,4-difluorobenzyl chloride reacts with the methyl isonicotinate in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3,4-difluorobenzyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. The presence of the 3,4-difluorobenzyl group enhances its binding affinity to the target enzymes, leading to increased efficacy .

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: A related compound with similar structural features but lacking the 3,4-difluorobenzyl group.

    2-Methylheptyl isonicotinate: Another isonicotinate derivative with different alkyl substituents.

Uniqueness

Methyl 2-(3,4-difluorobenzyl)isonicotinate is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXMPBZEDBCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloroisonicotinate (5.6 g, 32.64 mmol) and Pd(PPh3)4 (0.754 g, 0.65 mmol) were dissolved in THF (100 mL) under nitrogen. (3,4-Difluorobenzyl)zinc(II) bromide (0.5 M in THF) (100 mL, 50.00 mmol) was added and the brown solution was stirred at 60° C. overnight. The reaction was quenched by addition of methanol (50 mL). The solution was diluted with EtOAc and washed with NH4Cl (aq). The organic layer was dried over MgSO4, filtered and evaporated to yield a yellow oil. The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 8:2 for 2 CV, then linear gradient heptane/ethyl acetate 8:2 to 5:5 over 6 CV to yield methyl 2-(3,4-difluorobenzyl)isonicotinate (7.7 g, 90%) as a yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.93 (s, 3H), 4.16 (s, 2H), 6.94-7.01 (m, 1H), 7.02-7.12 (m, 2H), 7.66-7.71 (m, 2H), 8.70 (dd, 1H). MS m/z 264 (M+H)+
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.754 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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